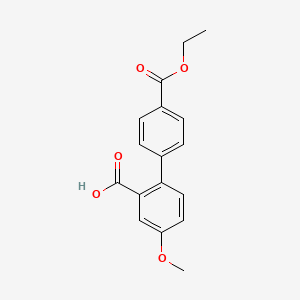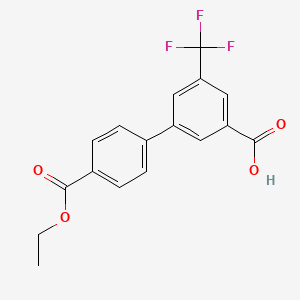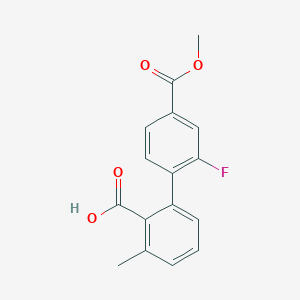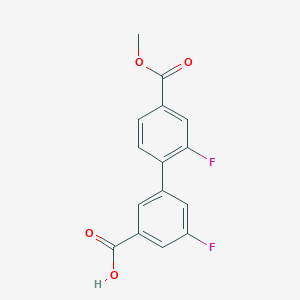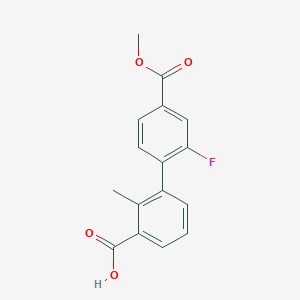
3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid, or FMMCB, is an organic compound with multiple applications in scientific research. Its properties, such as high solubility, low toxicity, and low cost, make it an ideal choice for experiments in a variety of fields.
科学的研究の応用
FMMCB has multiple applications in scientific research. It is used in the study of enzyme inhibitors and as a substrate in enzyme kinetics experiments. It is also used in the study of lipid metabolism and as a substrate in studies of the metabolism of fatty acids. Additionally, FMMCB is used in the study of protein-protein interactions, as a substrate in studies of protein-protein interactions, and as a substrate in studies of protein structure and function.
作用機序
The mechanism of action of FMMCB is not fully understood. However, it is believed that FMMCB acts as a competitive inhibitor of enzymes, binding to the enzyme active site and preventing the substrate from binding to the enzyme. Additionally, FMMCB is thought to act as an allosteric inhibitor, binding to a site on the enzyme that is distinct from the active site and altering the enzyme's conformation, thus preventing the substrate from binding to the enzyme.
Biochemical and Physiological Effects
FMMCB has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in lipid metabolism, such as lipase, phospholipase A2, and phospholipase C. Additionally, FMMCB has been shown to inhibit the activity of enzymes involved in protein-protein interactions, such as protein kinase A and protein kinase C. FMMCB has also been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, such as fatty acid synthase and fatty acid oxidase.
実験室実験の利点と制限
FMMCB has several advantages for lab experiments. It is highly soluble in water, making it easy to work with in the laboratory. Additionally, it is non-toxic and has low cost, making it an ideal choice for experiments. However, FMMCB also has some limitations. It is not very stable in the presence of light and heat, so experiments involving FMMCB should be conducted in the dark and at low temperatures. Additionally, FMMCB can react with other compounds, so experiments involving FMMCB should be conducted in the presence of a suitable solvent.
将来の方向性
The potential future directions for FMMCB are numerous. Further research could be conducted on the mechanism of action of FMMCB, as well as on its biochemical and physiological effects. Additionally, further research could be conducted on the synthesis of FMMCB, as well as on its applications in scientific research. Finally, further research could be conducted on the advantages and limitations of FMMCB for lab experiments, as well as on its potential future applications.
合成法
FMMCB can be synthesized by a variety of methods. One method is the Friedel-Crafts acylation of benzene with 2-fluoro-4-methoxycarbonylphenyl acetate in the presence of anhydrous aluminum chloride. This method yields FMMCB in a good yield. Another method is the reaction of 2-fluoro-4-methoxycarbonylphenyl acetate with 2-methylbenzoic acid in the presence of anhydrous aluminum chloride. This method yields FMMCB with a higher yield.
特性
IUPAC Name |
3-(2-fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO4/c1-9-11(4-3-5-12(9)15(18)19)13-7-6-10(8-14(13)17)16(20)21-2/h3-8H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGUCWYIQQUXCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C(=O)O)C2=C(C=C(C=C2)C(=O)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70691424 |
Source


|
| Record name | 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Fluoro-4-methoxycarbonylphenyl)-2-methylbenzoic acid | |
CAS RN |
1261982-19-7 |
Source


|
| Record name | 2'-Fluoro-4'-(methoxycarbonyl)-2-methyl[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70691424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



